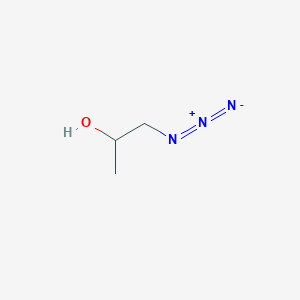

1-Azidopropan-2-ol

Overview

Description

1-Azidopropan-2-ol is a versatile compound that has gained significant attention in the field of chemical research. It is a colorless liquid with a molecular formula of C3H6N2O and a molecular weight of 86.09 g/mol. The compound is used in various chemical reactions and has shown promising results in scientific research.

Scientific Research Applications

Synthesis of Antimalarial Compounds

1-Azidopropan-2-ol is utilized in the synthesis of antimalarial compounds. A study demonstrated the preparation of various compounds, including 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, from trans-4-aryl-3-chloro-β-lactams and 2-(azidomethyl)aziridines. Some of these compounds exhibited moderate antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

Biocatalytic Azidolysis for Enantioselective Synthesis

Another research application involves biocatalytic azidolysis for the synthesis of novel 1-azido-2-arylpropan-2-ols. This method, using the Codex HHDH P2E2 enzyme and sodium azide, allows for the synthesis of regio- and enantioselective intermediates, which are useful in the preparation of enantiomerically enriched amino alcohols and aziridines (Molinaro et al., 2010).

Copper-Catalyzed 1,3-Dipolar Cycloadditions

1-Azidopropan-2-ol is also relevant in copper-catalyzed 1,3-dipolar cycloadditions. This method is crucial for producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, offering a significant advantage in the field of peptide synthesis (Tornøe et al., 2002).

Antifungal Compound Synthesis

Furthermore, 1-Azidopropan-2-ol derivatives have been synthesized and evaluated for antifungal properties. Particularly, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, exhibited high activity against Candida spp., suggesting their potential in developing novel antifungal agents (Zambrano-Huerta et al., 2019).

Malaria Parasite Treatment

Additionally, 1-Aminopropan-2-ols, synthesized via microwave-assisted ring opening of epoxides, have been evaluated for their efficacy against malaria parasites, demonstrating micromolar potency against Plasmodium falciparum strains (Robin et al., 2007).

Azidoalcohols' Association Features

1-Azidopropan-2-ol, among other azidoalcohols, has been studied for its association characteristics in solution. IR spectroscopy and quantum chemical methods revealed that these compounds can form [OH…N3] associates, which are essential for understanding their behavior in various solvents and reactions (Karpov et al., 2014).

Photocrosslinkable Drug Delivery Matrix

In the field of drug delivery, 1-azidopropan-2-ol derivatives have been used to prepare photocrosslinkable chitosan, a biopolymer derivative. This application is significant for developing new methods in drug delivery systems, particularly in controlled release mechanisms (Jameela et al., 2002).

properties

IUPAC Name |

1-azidopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-3(7)2-5-6-4/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPFXAHKQLQHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512682 | |

| Record name | 1-Azidopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azidopropan-2-ol | |

CAS RN |

82736-12-7 | |

| Record name | 1-Azidopropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)

![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)

![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)